An In-depth Technical Guide to Cyclo(-Ala-Ala): Core Properties and Experimental Frameworks
An In-depth Technical Guide to Cyclo(-Ala-Ala): Core Properties and Experimental Frameworks
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Cyclo(-Ala-Ala) as a Core Scaffold
Cyclo(-Ala-Ala), also known by its systematic IUPAC name (3S,6S)-3,6-dimethylpiperazine-2,5-dione, is a cyclic dipeptide (CDP) belonging to the 2,5-diketopiperazine (DKP) class of molecules.[1] Formed through the intramolecular condensation of two L-alanine residues, this simple yet conformationally constrained scaffold has emerged as a molecule of significant interest in diverse scientific fields.[1] The historical context of DKPs dates back to their initial identification in the early 20th century, with the core piperazine-2,5-dione structure being crystallographically resolved in 1938.[1]
The defining feature of Cyclo(-Ala-Ala) and other DKPs is their exceptional stability. The six-membered ring structure, featuring two secondary amide bonds, confers a remarkable resistance to proteolytic degradation compared to their linear peptide counterparts.[1] This intrinsic stability, combined with its relatively simple and modifiable structure, makes Cyclo(-Ala-Ala) a valuable building block in peptide synthesis, a foundational scaffold for drug discovery, and a tool for studying complex biological interactions.[2][3] This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and a framework for its experimental application.
Molecular Structure and Physicochemical Properties
Cyclo(-Ala-Ala) is constructed from two L-alanine amino acids linked by peptide bonds to form a heterocyclic ring.[1] The stereochemistry of the constituent amino acids dictates the conformation of the methyl groups on the ring, with the (3S,6S) configuration corresponding to the L-Ala-L-Ala isomer.[1] This defined three-dimensional structure is crucial for its biological recognition and interaction with molecular targets.
The key physicochemical properties of Cyclo(-L-Ala-L-Ala) are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 5845-61-4 | [1][2] |
| Molecular Formula | C₆H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 142.16 g/mol | [1][2] |
| IUPAC Name | (3S,6S)-3,6-dimethylpiperazine-2,5-dione | [1] |
| Synonyms | Ala-Ala diketopiperazin, cyclic(Ala-Ala) | [1][2] |
| Appearance | White to off-white crystalline powder or solid | [2] |
| Boiling Point | 453°C at 760 mmHg (Predicted) | |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Ethanol, Methanol); Limited water solubility. | [4][5][6] |
| Storage Conditions | Store at 0 - 8 °C or -15°C | [2][7] |
Chemical Reactivity and Stability
The chemical behavior of Cyclo(-Ala-Ala) is governed by the two amide bonds within its DKP ring.
-
Hydrolysis: Under strong acidic or basic conditions, the amide bonds can be hydrolyzed, leading to the ring-opening and formation of the linear dipeptide (Ala-Ala) and subsequently the free amino acid, alanine.[1]
-
Epimerization: In basic aqueous solutions, Cyclo(-Ala-Ala) can undergo epimerization at the α-carbons. Studies have shown that the homochiral forms (L-L and D-D) are thermodynamically more stable and their rings open more slowly compared to the heterochiral (D-L) diastereomer.
-
Reduction: The carbonyl groups of the amide bonds can be reduced using strong reducing agents like lithium aluminum hydride, which yields the corresponding piperazine derivatives.[1]
-
Acylation: The nitrogen atoms of the amide groups can react with acylating agents, such as acyl chlorides, to form N-acyl derivatives.[1] This provides a straightforward method for chemical modification and the synthesis of derivative compounds.
Synthesis Methodologies
The synthesis of Cyclo(-Ala-Ala) can be achieved through several established chemical and biological methods. The choice of method often depends on the desired scale, purity requirements, and available resources.
-
Solution-Phase Synthesis: This classical approach involves the coupling of protected alanine residues in solution, followed by a deprotection and cyclization step, often through dehydration.
-
Solid-Phase Peptide Synthesis (SPPS): A more modern and widely used technique where the linear dipeptide is assembled on a solid resin support. The peptide is then cleaved from the resin under conditions that promote simultaneous cyclization.[1]
-
Enzymatic Synthesis: Biocatalytic methods using enzymes like proteases or ligases can catalyze the formation of the cyclic dipeptide from linear precursors, often under milder conditions.[1]
The general workflow for synthesis highlights the key stages from starting materials to the final purified product.
Caption: Generalized workflow for the synthesis and purification of Cyclo(-Ala-Ala).
Experimental Protocol: Solid-Phase Synthesis of Cyclo(-Ala-Ala)
This protocol is adapted from general solid-phase synthesis methodologies. The causality behind SPPS is the simplification of purification; intermediates are purified by simple filtration and washing of the resin, drastically improving efficiency over solution-phase methods.
Materials:
-
Oxime resin
-
N-Boc-L-alanine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIEA)
-
4-Dimethylaminopyridine (DMAP)
-
Trifluoroacetic acid (TFA)
-
Acetic acid
-
Methanol (MeOH)
Step-by-Step Methodology:
-
Resin Preparation: Swell the oxime resin in DCM within a peptide synthesis vessel. Wash three times with DCM.
-
First Amino Acid Coupling:
-
In a separate flask, dissolve N-Boc-L-alanine (3.0 eq) and HOBt (3.0 eq) in DMF at 0 °C.
-
Add DIC (3.0 eq), DIEA (3.0 eq), and DMAP (0.1 eq) to the amino acid mixture.
-
Transfer the activated amino acid solution to the synthesis vessel containing the resin.
-
Stir mechanically for 3 hours at room temperature.
-
Wash the resin thoroughly with DMF, MeOH, and DCM to remove excess reagents.
-
-
Boc-Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc protecting group.
-
Wash the resin with DCM, followed by a neutralization wash with 10% DIEA in DCM, and finally wash again with DCM.
-
-
Second Amino Acid Coupling: Repeat the coupling procedure described in Step 2 to form the linear dipeptide on the resin.
-
Cyclization and Cleavage:
-
Perform a final Boc-deprotection as described in Step 3 (without the final neutralization wash).
-
Dry the resin under vacuum.
-
Add DCM and DIEA (2.5 eq) to the vessel and shake for 2 minutes.
-
Add acetic acid (5.0 eq) and shake the mixture for 24 hours. This step simultaneously cleaves the peptide from the resin and catalyzes the intramolecular cyclization.
-
-
Work-up and Purification:
-
Collect the filtrate containing the crude product.
-
Wash the resin several times with DCM and MeOH and combine all filtrates.
-
Evaporate the solvent under reduced pressure.
-
The resulting solid can be further purified by recrystallization or column chromatography to yield pure Cyclo(-Ala-Ala).
-
Spectroscopic Characterization
Structural elucidation and purity assessment of Cyclo(-Ala-Ala) rely on standard spectroscopic techniques. The inherent C₂ symmetry of the molecule (where both alanine residues are chemically identical) simplifies its NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides direct information about the carbon-hydrogen framework. Due to the molecule's symmetry, only one set of signals is expected for the alanine residue.
Expected ¹H NMR Signals:
-
Amide Proton (N-H): A signal in the downfield region (typically ~7.5-8.5 ppm in DMSO-d₆), often appearing as a broad singlet or a doublet if coupled to the α-proton.
-
Alpha Proton (α-CH): A quartet or multiplet (typically ~3.8-4.2 ppm) due to coupling with the three methyl protons and potentially the amide proton.
-
Methyl Protons (CH₃): A doublet in the upfield region (typically ~1.2-1.5 ppm) due to coupling with the single α-proton.
Expected ¹³C NMR Signals:
-
Carbonyl Carbon (C=O): A signal in the far downfield region, characteristic of amide carbonyls (~165-175 ppm).[8][9]
-
Alpha Carbon (α-C): A signal in the aliphatic region (~45-55 ppm).[10]
-
Methyl Carbon (C-CH₃): A signal in the upfield region (~15-20 ppm).[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by absorptions from the amide bonds.
| Functional Group | Vibration Mode | Expected Absorption Range (cm⁻¹) | Reference(s) |
| N-H | Stretching | 3200 - 3400 (broad) | [11][12] |
| C-H (sp³) | Stretching | 2850 - 3000 | [11] |
| C=O (Amide I) | Stretching | 1650 - 1700 (strong) | [13][14] |
| N-H (Amide II) | Bending | 1510 - 1570 | [14] |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For Cyclo(-Ala-Ala) (C₆H₁₀N₂O₂), the expected monoisotopic mass is 142.0742 g/mol . Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 143.0820.
Biological Activities and Applications
The rigid structure and high stability of Cyclo(-Ala-Ala) make it an attractive molecule for biological applications. Its properties can be logically linked to its potential uses in research and development.
Caption: Relationship between the structural properties of Cyclo(-Ala-Ala) and its applications.
| Potential Biological Activity | Description | Reference(s) |
| Antimicrobial | Some studies suggest that cyclic dipeptides can exhibit activity against various bacterial and fungal pathogens. They have been investigated for their role in quorum sensing and biofilm disruption. | [3][6] |
| Anticancer | The DKP scaffold has been explored for cytotoxic effects against various cancer cell lines, potentially due to enhanced cell permeability and stability. | [3] |
| Neuroprotective | There is evidence that certain cyclic dipeptides may possess neuroprotective properties, making them candidates for research in neurodegenerative diseases. | [1] |
| Immunomodulatory | Cyclo(-Ala-Ala) may influence the activity of immune cells, although the specific mechanisms require further elucidation. | [1] |
Experimental Protocol: Antimicrobial Susceptibility Testing (MIC Assay)
To validate the potential antimicrobial activity of Cyclo(-Ala-Ala), a Minimum Inhibitory Concentration (MIC) assay is a fundamental first step. This protocol outlines the standardized broth microdilution method. The core principle is to identify the lowest concentration of a compound that visibly inhibits microbial growth.
Materials:
-
Cyclo(-Ala-Ala) stock solution (e.g., 10 mg/mL in DMSO)
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring OD₆₀₀)
-
Incubator (37 °C)
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum:
-
Inoculate 5 mL of MHB with a single colony of the test bacterium.
-
Incubate overnight at 37 °C with shaking.
-
Dilute the overnight culture in fresh MHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute this suspension 1:100 in MHB to achieve a final working concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the Cyclo(-Ala-Ala) working solution (prepared from the stock to be 2x the highest desired final concentration) to well 1.
-
Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive growth control (no compound). Well 12 will serve as the sterility control (MHB only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum from Step 1 to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be 5 x 10⁵ CFU/mL.
-
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Determine MIC:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of Cyclo(-Ala-Ala) in which there is no visible bacterial growth (i.e., the first clear well).
-
Optionally, read the optical density at 600 nm (OD₆₀₀) using a plate reader. The MIC is the concentration that inhibits growth by ≥90% compared to the positive control.
-
Caption: Standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
Cyclo(-Ala-Ala) represents a foundational molecule in the field of peptide and medicinal chemistry. Its inherent stability, rigid conformation, and synthetic tractability provide a robust platform for a wide range of scientific inquiries. From serving as a simple model for understanding peptide structure to acting as a core scaffold for the development of novel therapeutics, the basic properties of Cyclo(-Ala-Ala) underpin its diverse and growing applications. The experimental frameworks provided herein offer a starting point for researchers to synthesize, characterize, and evaluate this versatile cyclic dipeptide, paving the way for future discoveries in drug development and beyond.
References
-
GlobalChemMall. (n.d.). (3S,6S)-3,6-dimethylpiperazine-2,5-dione. Retrieved from [Link]
-
Bour, P., et al. (2005). A Complete Set of NMR Chemical Shifts and Spin-Spin Coupling Constants for L-Alanyl-L-alanine Zwitterion and Analysis of Its Conformational Behavior. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical shifts (δ, ppm) and signal multiplicity in 13 C NMR spectra of compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
Bioaustralis Fine Chemicals. (n.d.). cyclo(delta-Ala-L-Val). Retrieved from [Link]
-
Chem Help ASAP. (2019, September 26). chemical shift and ppm values in 1H NMR spectroscopy. Retrieved from [Link]
-
Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Vila, J. A., et al. (2004). Position dependence of the 13C chemical shifts of α-helical model peptides. Protein Science. Retrieved from [Link]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161). Retrieved from [Link]
-
PubChem. (n.d.). (3S,8As)-3-Methylhexahydropyrrolo(1,2-A)Pyrazine-1,4-Dione. Retrieved from [Link]
-
Pop, A., et al. (2014). Spectroscopic Studies of R(+)-α-Lipoic Acid—Cyclodextrin Complexes. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Wave numbers of the absorption bands (cm-1) in FTIR spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorption bands (expressed in cm-1) in the FTIR spectra of un-aged and thermally degraded Arabic gum. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
PubChem. (n.d.). Cyclo(glutamyl-alanyl-isoleucyl-leucyl-tryptophyl). Retrieved from [Link]
Sources
- 1. Buy Cyclo(-Ala-Ala) | 5845-61-4 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 5845-61-4: Cyclo(-Ala-Ala) | CymitQuimica [cymitquimica.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. youtube.com [youtube.com]
- 10. Position dependence of the 13C chemical shifts of α-helical model peptides. Fingerprint of the 20 naturally occurring amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectroscopic Studies of R(+)-α-Lipoic Acid—Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
